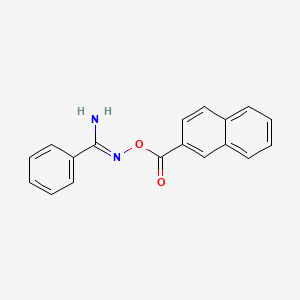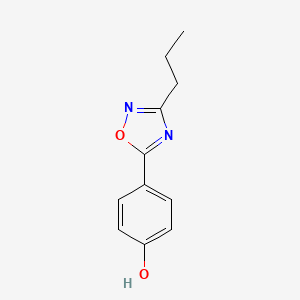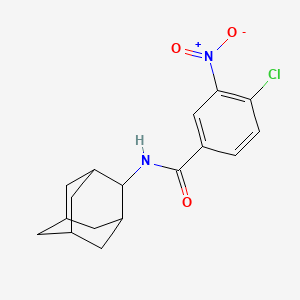
N'-(2-naphthoyloxy)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-naphthoyloxy)benzenecarboximidamide, also known as NBOH or 2C-B-NBOH, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the psychoactive drug 2C-B and is known for its hallucinogenic effects. NBOH has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various mental health disorders.
Mécanisme D'action
The exact mechanism of action of N'-(2-naphthoyloxy)benzenecarboximidamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to the activation of various signaling pathways, resulting in the observed physiological and psychological effects.
Biochemical and physiological effects:
N'-(2-naphthoyloxy)benzenecarboximidamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, leading to improved mood and decreased anxiety. N'-(2-naphthoyloxy)benzenecarboximidamide has also been shown to increase brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-naphthoyloxy)benzenecarboximidamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows for more precise and targeted studies of the receptor and its signaling pathways. However, one limitation of using N'-(2-naphthoyloxy)benzenecarboximidamide in lab experiments is its potential for toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers and participants.
Orientations Futures
There are several future directions for the study of N'-(2-naphthoyloxy)benzenecarboximidamide. One direction is the further exploration of its potential therapeutic applications in the treatment of mental health disorders. Another direction is the development of safer and more effective analogs of N'-(2-naphthoyloxy)benzenecarboximidamide. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-naphthoyloxy)benzenecarboximidamide and its effects on the brain and body.
In conclusion, N-(2-naphthoyloxy)benzenecarboximidamide, or N'-(2-naphthoyloxy)benzenecarboximidamide, is a synthetic compound with potential therapeutic applications in the treatment of various mental health disorders. Its mechanism of action involves binding to serotonin receptors in the brain, leading to a range of physiological and psychological effects. While there are advantages and limitations to its use in lab experiments, further research is needed to fully understand its potential and develop safer and more effective analogs.
Méthodes De Synthèse
The synthesis of N'-(2-naphthoyloxy)benzenecarboximidamide involves the reaction of 2C-B with 2-naphthoyl chloride and benzylamine. The resulting compound is then purified through recrystallization. The synthesis method has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N'-(2-naphthoyloxy)benzenecarboximidamide has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic properties. N'-(2-naphthoyloxy)benzenecarboximidamide has also been studied for its potential use in the treatment of addiction, specifically in the treatment of opioid addiction.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c19-17(14-7-2-1-3-8-14)20-22-18(21)16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOFLOGCIJXKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC3=CC=CC=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC3=CC=CC=C3C=C2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(naphthalen-2-ylcarbonyl)oxy]benzenecarboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5755647.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5755659.png)

![3-chloro-4-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5755666.png)
![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)


![1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone](/img/structure/B5755689.png)


![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)

![6-(4-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)